molecular formula C23H26N4O B11185645 6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one

6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one

Cat. No.: B11185645
M. Wt: 374.5 g/mol
InChI Key: BGMLXHWHIULGGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in chloroform . The reaction conditions often involve room temperature and a round-bottom flask setup . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Scientific Research Applications

6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one include other pyrimidine derivatives such as:

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

4-phenyl-2-(4-phenylpiperazin-1-yl)-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C23H26N4O/c1-2-9-20-21(18-10-5-3-6-11-18)24-23(25-22(20)28)27-16-14-26(15-17-27)19-12-7-4-8-13-19/h3-8,10-13H,2,9,14-17H2,1H3,(H,24,25,28)

InChI Key

BGMLXHWHIULGGF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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